molecular formula C18H29ClN4O3S B14808777 Boc-Arg-SBzl HCl

Boc-Arg-SBzl HCl

Cat. No.: B14808777
M. Wt: 417.0 g/mol
InChI Key: NVMYMXWJQFBTFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-Arg-SBzl HCl typically involves the protection of the arginine amino group with a tert-butoxycarbonyl (Boc) group and the thiobenzyl esterification of the carboxyl group. The reaction conditions often include the use of acid labile protecting groups, such as Boc, which can be removed with trifluoroacetic acid (TFA) .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that facilitate the coupling and deprotection steps efficiently. The use of solid-phase peptide synthesis (SPPS) allows for high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Boc-Arg-SBzl HCl undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Boc-Arg-SBzl HCl is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Mechanism of Action

The mechanism of action of Boc-Arg-SBzl HCl involves its role as a protected arginine derivative in peptide synthesis. The Boc group protects the amino group of arginine, preventing unwanted side reactions during the coupling steps. The thiobenzyl ester group serves as a temporary protecting group for the carboxyl group, which can be removed under specific conditions to yield the desired peptide .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Boc-Arg-SBzl HCl is unique due to its combination of Boc and thiobenzyl ester protective groups, which provide stability and ease of removal under specific conditions. This makes it particularly useful in solid-phase peptide synthesis, where selective deprotection is crucial .

Properties

IUPAC Name

S-benzyl 5-(diaminomethylideneamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanethioate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N4O3S.ClH/c1-18(2,3)25-17(24)22-14(10-7-11-21-16(19)20)15(23)26-12-13-8-5-4-6-9-13;/h4-6,8-9,14H,7,10-12H2,1-3H3,(H,22,24)(H4,19,20,21);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVMYMXWJQFBTFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCN=C(N)N)C(=O)SCC1=CC=CC=C1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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